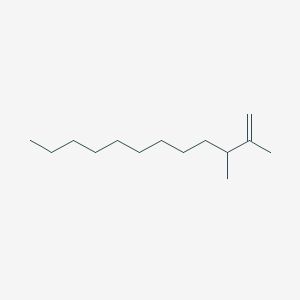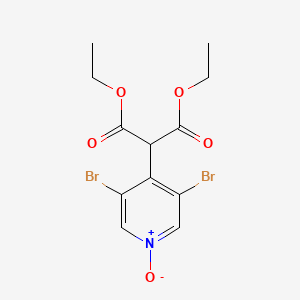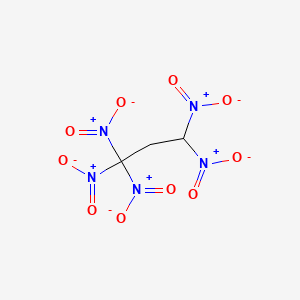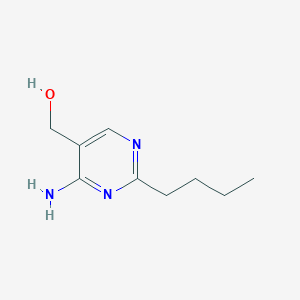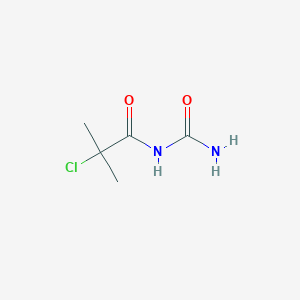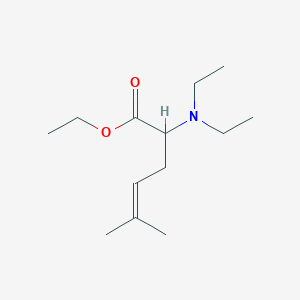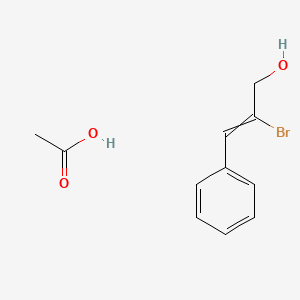![molecular formula C16H20O2 B14513642 2-[1-(tert-Butylperoxy)ethyl]naphthalene CAS No. 62593-47-9](/img/structure/B14513642.png)
2-[1-(tert-Butylperoxy)ethyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(tert-Butylperoxy)ethyl]naphthalene is an organic compound with the molecular formula C16H20O2 It is characterized by the presence of a naphthalene ring substituted with a tert-butylperoxy group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butylperoxy)ethyl]naphthalene typically involves the reaction of naphthalene with tert-butyl hydroperoxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Naphthalene and tert-butyl hydroperoxide.
Catalyst: Often a metal catalyst such as iron or copper.
Solvent: Dichloromethane or toluene.
Reaction Conditions: Elevated temperatures (typically around 60-80°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(tert-Butylperoxy)ethyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, leading to the formation of naphthoquinones.
Reduction: Reduction of the tert-butylperoxy group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-[1-(tert-Butylperoxy)ethyl]naphthalene has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions, particularly in the synthesis of polyethylene and acrylic polymers.
Biology: Investigated for its potential role in oxidative stress studies due to its peroxy group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of unsaturated polyester resins and as a curing agent for various polymeric materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(tert-Butylperoxy)ethyl]naphthalene primarily involves the generation of free radicals from the decomposition of the tert-butylperoxy group. These radicals can initiate polymerization reactions or participate in oxidative processes. The molecular targets and pathways involved include:
Radical Generation: The tert-butylperoxy group decomposes to form tert-butoxy radicals.
Polymerization: The radicals initiate the polymerization of monomers such as ethylene or acrylic acid.
Oxidative Stress: In biological systems, the radicals can induce oxidative stress, leading to cellular damage or signaling pathways activation.
Comparación Con Compuestos Similares
2-[1-(tert-Butylperoxy)ethyl]naphthalene can be compared with other similar compounds, such as:
tert-Butyl hydroperoxide: A simpler peroxide compound used as an oxidizing agent and radical initiator.
tert-Butyl peroxybenzoate: Another peroxy compound used in polymerization reactions.
tert-Butyl peroxyacetate: Used as a curing agent for unsaturated polyester resins.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthalene ring with a tert-butylperoxy group, providing both aromatic stability and radical-generating capability. This dual functionality makes it particularly valuable in applications requiring controlled radical generation and aromatic properties.
Propiedades
Número CAS |
62593-47-9 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-(1-tert-butylperoxyethyl)naphthalene |
InChI |
InChI=1S/C16H20O2/c1-12(17-18-16(2,3)4)14-10-9-13-7-5-6-8-15(13)11-14/h5-12H,1-4H3 |
Clave InChI |
PEPJFSNOPWOJGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=CC=CC=C2C=C1)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)

![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)

